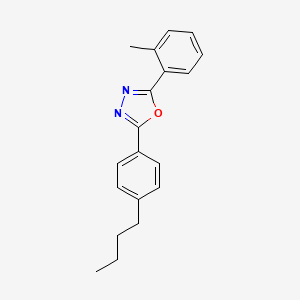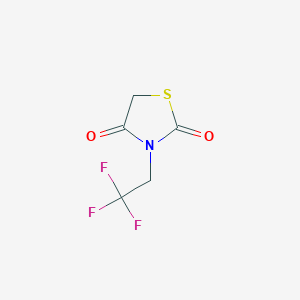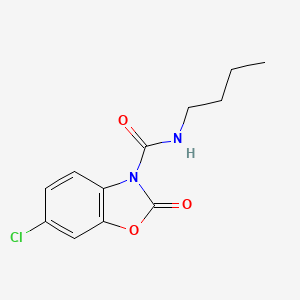![molecular formula C24H24N2O2 B11709288 N'-[(4-tert-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11709288.png)
N'-[(4-tert-butylphenyl)carbonyl]biphenyl-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N'-[(4-terc-butilfenil)carbonil]bifenil-4-carbohidrazida es un compuesto químico con la fórmula molecular C24H24N2O2 y un peso molecular de 372.46 g/mol . También se conoce por su sinónimo, N'-(4-terc-butilbenzoil)-4-bifenilcarbohidrazida . Este compuesto se caracteriza por su estructura única, que incluye un núcleo bifenilo sustituido con un grupo terc-butilfenilcarbonilo y una porción carbohidrazida.
Métodos De Preparación
La síntesis de N'-[(4-terc-butilfenil)carbonil]bifenil-4-carbohidrazida normalmente implica la reacción del cloruro de 4-terc-butilbenzoilo con la bifenil-4-carbohidrazida . La reacción se lleva a cabo en condiciones controladas, a menudo en presencia de una base como la trietilamina, para facilitar la formación del producto deseado. La mezcla de reacción generalmente se agita a temperatura ambiente durante varias horas, seguida de purificación mediante recristalización o cromatografía para obtener el compuesto puro .
Análisis De Reacciones Químicas
La N'-[(4-terc-butilfenil)carbonil]bifenil-4-carbohidrazida experimenta varias reacciones químicas, que incluyen:
Aplicaciones Científicas De Investigación
La N'-[(4-terc-butilfenil)carbonil]bifenil-4-carbohidrazida tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de la N'-[(4-terc-butilfenil)carbonil]bifenil-4-carbohidrazida implica su interacción con objetivos moleculares y vías específicas. Se cree que el compuesto ejerce sus efectos uniéndose a proteínas o enzimas diana, modulando así su actividad . Esta interacción puede conducir a varias respuestas biológicas, incluyendo la inhibición de la proliferación celular, la inducción de la apoptosis y la modulación de las vías de señalización .
Comparación Con Compuestos Similares
La N'-[(4-terc-butilfenil)carbonil]bifenil-4-carbohidrazida se puede comparar con otros compuestos similares, como:
N'-(4-terc-butilbenzoil)-4-bifenilcarbohidrazida: Este compuesto comparte una estructura similar pero puede tener diferentes sustituyentes o grupos funcionales.
Ácido 4-terc-butilfenilborónico: Otro compuesto con un grupo terc-butilfenilo, utilizado en varias reacciones químicas y aplicaciones.
Carbamato de terc-butilo (4-etinilfenil): Un compuesto con una porción terc-butilfenilo, utilizado en síntesis orgánica.
Propiedades
Fórmula molecular |
C24H24N2O2 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N'-(4-tert-butylbenzoyl)-4-phenylbenzohydrazide |
InChI |
InChI=1S/C24H24N2O2/c1-24(2,3)21-15-13-20(14-16-21)23(28)26-25-22(27)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,25,27)(H,26,28) |
Clave InChI |
FCXWYAOIWXDUOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)
![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)

![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide](/img/structure/B11709259.png)



![2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11709284.png)
